molecular formula C3H6N2OS B1271603 3-Amino-3-thioxopropanamide CAS No. 72410-06-1

3-Amino-3-thioxopropanamide

Cat. No. B1271603
CAS RN: 72410-06-1
M. Wt: 118.16 g/mol
InChI Key: RZZJZGZPXBMZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-thioxopropanamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both an amino group and a thioxo group attached to a propanamide backbone. This structure allows it to undergo a range of chemical reactions, leading to the formation of diverse molecular architectures with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3-amino-3-thioxopropanamide derivatives has been explored through reactions with different electrophilic compounds. For instance, when reacted with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, such as dimedone, 1,3-cyclohexanedione, and Meldrum's acid, the formation of pyrimidine-5-carboxamide derivatives occurs . Additionally, the reaction of 3-amino-N-phenyl-3-thioxopropanamide with 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one under basic conditions leads to the production of various compounds, including 4-(4-chlorophenyl)-N,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carboxamide . These reactions highlight the reactivity of the thioxo and amino groups in 3-amino-3-thioxopropanamide, which can be exploited to synthesize a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds derived from 3-amino-3-thioxopropanamide has been elucidated using techniques such as X-ray crystallography. For example, the structure of a cyano-oxo-diphenylpentanamide derivative was determined through this method, confirming the expected molecular architecture and providing insights into the stereochemistry of the reaction products .

Chemical Reactions Analysis

3-Amino-3-thioxopropanamide undergoes various chemical reactions, including alkylation, cycloaddition, and annulation. The alkylation of pyrimidine-5-carboxamide derivatives derived from 3-amino-3-thioxopropanamide has been achieved in an alkaline medium, leading to the formation of alkylthio derivatives . Cycloaddition reactions have also been reported, such as the [3+2] cycloaddition with donor-acceptor cyclopropanes, yielding 2-amino-4,5-dihydrothiophenes . Moreover, a [3+3] annulation reaction with aminocyclopropanes and thiophenols has been developed to synthesize thiochromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-thioxopropanamide and its derivatives are influenced by the functional groups present in the molecule. The presence of both amino and thioxo groups allows for the formation of hydrogen bonds, which can affect the solubility and reactivity of the compound. The reactivity of the thioxo group, in particular, is a key feature that enables the synthesis of a variety of heterocyclic compounds with potential biological activity. The chemical stability and reactivity of these compounds are crucial for their application in the development of pharmaceuticals and other materials.

Scientific Research Applications

Synthesis of Pyrimidine-5-carboxamide Derivatives

3-Amino-3-thioxopropanamides interact with 2-anilinomethylene derivatives, resulting in the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides. These compounds are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Microwave-Assisted Synthesis of Pyrido[3,2-f][1,4]thiazepines

3-Amino-3-thioxopropanamide reacts with ethyl acetoacetate to form novel pyrido[3,2-f][1,4]thiazepines. These compounds exhibit unusual coupling properties and have been synthesized using microwave-assisted methods, offering better yields in shorter times compared to traditional methods (Faty et al., 2011).

Development of Tetrahydropyridine Dicarboxamides

Enantioselective reactions involving 3-amino-N-aryl-3-thioxopropanamides have led to the creation of new 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. These products can undergo regioselective alkylation at the sulfur atom (Dyachenko et al., 2013).

Flotation Performance and Adsorption Mechanism Studies

Thioxopropanamide surfactants synthesized from 3-amino-3-thioxopropanamide have been introduced as collectors for chalcopyrite flotation. Their chemical reactivity and adsorption mechanisms onto chalcopyrite surfaces have been investigated, revealing insights into their flotation ability and hydrophobization intensity (Jia et al., 2020).

properties

IUPAC Name

3-amino-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZJZGZPXBMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365881
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-thioxopropanamide

CAS RN

72410-06-1
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-thioxopropanamide
Reactant of Route 2
Reactant of Route 2
3-Amino-3-thioxopropanamide
Reactant of Route 3
Reactant of Route 3
3-Amino-3-thioxopropanamide
Reactant of Route 4
Reactant of Route 4
3-Amino-3-thioxopropanamide
Reactant of Route 5
3-Amino-3-thioxopropanamide
Reactant of Route 6
3-Amino-3-thioxopropanamide

Citations

For This Compound
23
Citations
VV Dotsenko, KA Frolov, SG Krivokolysko… - Chemistry of …, 2013 - Springer
… 3-Amino-3-thioxopropanamide (8a) was obtained by a modification of published procedure [34] in the following way. Cyanoacetamide (25 g, 0.297 mol) was placed in an 150-ml …
Number of citations: 1 link.springer.com
VD Dyachenko, RP Tkachev - Russian journal of organic …, 2003 - search.ebscohost.com
… Abstract-Derivatives of ethoxymethylenemalonic acids by condensation with 3-amino-3-thioxopropanamide in the presence of sodium ethylate furnished chalcogenopyridines and polyfunctionally …
Number of citations: 17 search.ebscohost.com
KA Frolov, VV Dotsenko, SG Krivokolysko… - Russian chemical …, 2005 - Springer
… Multicomponent cyclocondensation of Meldrums acid, 2 chlorobenzaldehyde, and N (4 bromophenyl) 3 amino 3 thioxopropanamide in the presence of N methylmorpholine afforded N …
Number of citations: 8 link.springer.com
RM Faty, MM Youssef, AMS Youssef - Molecules, 2011 - mdpi.com
… 3-Amino-3-thioxopropanamide (1) reacted with ethyl acetoacetate to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (2), which reacted with α-haloketones 3 to …
Number of citations: 17 www.mdpi.com
VV Dotsenko, NT Jassim, AZ Temerdashev… - Molecules, 2023 - mdpi.com
… Monothiomalonamide 1 (3-amino-3-thioxopropanamide) is known as a very convenient reagent for the preparation of substituted nicotinamides. It can be easily synthesized by passing …
Number of citations: 10 www.mdpi.com
NT Jassim, VV Dotsenko, NA Aksenov - Chemistry Proceedings, 2020 - mdpi.com
… the chemistry of functionalized pyridines, we decided to prepare new 1,4-dihydropyridine-3-carboxamides starting from monothiomalonamide 1 (R = H) (3-amino-3-thioxopropanamide, …
Number of citations: 4 www.mdpi.com
IV Dyachenko, VD Dyachenko - Russian Journal of General Chemistry, 2015 - Springer
Reaction of 3-amino-3-thioxopropanamides with α-bromoketones has afforded substituted thiazol-2-yl-acetamides. Structure of N-(4-methoxyphenyl)-2-oxo-2-(4-phenylthiazol-2-yl)…
Number of citations: 1 link.springer.com
AMS Youssef, ME Azab, MM Youssef - Molecules, 2012 - mdpi.com
Isothiazolopyridines, pyridothiazines and pyridothiazepines are important compounds that possess valuable biological activities. This paper reports on the synthesis of these …
Number of citations: 16 www.mdpi.com
IV Dyachenko, VD Dyachenko - Russian Journal of Organic Chemistry, 2015 - Springer
One-pot condensations of formaldehyde with CH acids and enamines afforded new 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile, 2-oxo(thioxo)-1,2-…
Number of citations: 8 link.springer.com
AM Shestopalov, AA Shestopalov… - Synthesis, 2008 - thieme-connect.com
We present herein a review of multicomponent reactions of carbonyl compounds with derivatives of cyanoacetic acid, and denote their differences from other well-known …
Number of citations: 83 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.